N-(1-Adamantyl)urea
Overview
Description
Synthesis Analysis
N-(1-Adamantyl)urea and its derivatives are synthesized through reactions involving adamantane or adamantane-based isocyanates with amines or anilines. For instance, Danilov et al. (2021) described the synthesis of 1,3-disubstituted ureas containing an adamantane moiety by reacting 1-(isocyanatomethyl)adamantane with monohalo- and dihaloanilines, achieving yields up to 92% (Danilov, D'yachenko, Kuznetsov, Burmistrov, & Butov, 2021).
Molecular Structure Analysis
The molecular structure of N-(1-Adamantyl)urea has been elucidated using X-ray diffraction techniques. Yun (2006) determined the crystal structure, revealing that it belongs to the monoclinic system with space group P21/c. The adamantane cage exhibits a stable tricyclo structure with chair conformation (Yun, 2006).
Chemical Reactions and Properties
N-(1-Adamantyl)urea derivatives have shown potential as inhibitors for various enzymes. Danilov et al. (2019) synthesized derivatives containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments, which displayed inhibitory activity against human soluble epoxide hydrolase (Danilov, D'yachenko, Shkineva, Vatsadze, Burmistrov, & Butov, 2019).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for the application of N-(1-Adamantyl)urea derivatives. Butov, Burmistrov, and Danilov (2017) reported that ureas synthesized from R-adamant-1-yl isocyanates showed increased solubility in water and reduced melting points, enhancing their applicability as epoxide hydrolase inhibitors (Butov, Burmistrov, & Danilov, 2017).
Chemical Properties Analysis
The chemical properties of N-(1-Adamantyl)urea derivatives, such as reactivity and binding affinity to biological targets, have been extensively studied. These compounds have been explored for their antimicrobial, antiviral, and anticancer properties. For example, Arshad et al. (2021) synthesized a novel adamantane-naphthyl thiourea conjugate and assessed its DNA binding, urease enzyme inhibition, and anticancer activities, demonstrating significant biological activity (Arshad, Saeed, Perveen, Ujan, Farooqi, Channar, Shabir, El‐Seedi, Javed, Yamin, Bolte, & Hökelek, 2021).
Scientific Research Applications
Antiviral and Antimicrobial Properties : N-(1-Adamantyl)urea and its derivatives have shown potential in antiviral and antimicrobial applications. Kreutzberger and Tantawy (1983) noted antiviral, antimycotic, and herbicidal activity in certain adamantyl urea compounds (Kreutzberger & Tantawy, 1983). Patil et al. (2019) found that adamantyl urea derivatives exhibited promising growth inhibition against certain bacterial strains, particularly Acinetobacter baumannii (Patil et al., 2019).
Soluble Epoxide Hydrolase (sEH) Inhibition : Several studies have focused on the role of adamantyl urea derivatives as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. Rose et al. (2010) noted that certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors exhibited significant improvements in pharmacokinetic parameters over previous adamantyl urea-based inhibitors (Rose et al., 2010). Liu et al. (2015) studied the metabolism of N-adamantyl urea-based sEH inhibitors, indicating their potential as therapeutics for hypertension and inflammation (Liu et al., 2015).
Mycobacterium tuberculosis Treatment : Adamantyl ureas have been identified as active compounds against Mycobacterium tuberculosis. Scherman et al. (2012) discovered adamantyl ureas that target MmpL3, a protein involved in the secretion of trehalose mono-mycolate in M. tuberculosis (Scherman et al., 2012).
Improved Drug Properties : Research has also focused on modifying the adamantyl structure to improve the pharmacokinetic and metabolic properties of drugs. Burmistrov et al. (2018) examined the effects of alterations in the adamantane structure on sEH inhibition potency and metabolic stability (Burmistrov et al., 2018).
Chemical Synthesis and Modification : The chemical properties of adamantyl ureas, such as their stability and reactivity, make them useful in various synthetic applications. Shokova et al. (1997) proposed a new method for N-adamantylation of amides, nitriles, and ureas (Shokova et al., 1997).
Crystal Structure Analysis : Yun (2006) determined the crystal structure of N-(1-adamantyl)urea, contributing to the understanding of its physical properties (Yun, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-adamantylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYHPAUOLCHORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156693 | |
Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)urea | |
CAS RN |
13072-69-0 | |
Record name | 1-Adamantylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13072-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13072-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tricyclo(3.3.1.1'3,7)dec-1-ylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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